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molecular formula C18H13N3 B8344261 3-(3-Biphenylyl)imidazo[5,4-b]pyridine

3-(3-Biphenylyl)imidazo[5,4-b]pyridine

Cat. No. B8344261
M. Wt: 271.3 g/mol
InChI Key: QWNXTEQGCKFWAH-UHFFFAOYSA-N
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Patent
US05360809

Procedure details

A mixture of imidazo[4,5-b]pyridine (595 mg, 5 mmol), 3-bromobiphenyl (1.16 g, 5 mmol), potassium carbonate (1.03 g, 7.5 mmol), and copper powder (2.0 g) in N-methylpyrrolidone (10 ml) was heated to 200° under nitrogen for 4 h. After dilution with ethyl acetate the mixture was filtered through celite. Water was added and the phases were separated. After two more extractions with ethyl acetate the combined organic phases were dried and evaporated to give a light brown oil. Column chromatography on silica gel gave the two products as separate fractions with 1-(3biphenylyl)imidazo[4,5-b]pyridine being the more polar one. This product was precipitated as the oxalate. Yield: 100 mg, 0.3 mmol, 5%. mp 174°-176° C. Yield of 3(3-biphenylyl)imidazo[5,4-b]pyridine: 270 mg, 1 mmol, 20%. mp 89°-91° C.
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=[CH:2]1.Br[C:11]1[CH:12]=[C:13]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O.[Cu]>[C:13]1([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:14]=[CH:15][CH:16]=[C:11]([N:3]2[C:4]3=[N:5][CH:6]=[CH:7][CH:8]=[C:9]3[N:1]=[CH:2]2)[CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
595 mg
Type
reactant
Smiles
N1C=NC2=NC=CC=C21
Name
Quantity
1.16 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1=CC=CC=C1
Name
Quantity
1.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
copper
Quantity
2 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 200° under nitrogen for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
After dilution with ethyl acetate the mixture was filtered through celite
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
After two more extractions with ethyl acetate the combined organic phases
CUSTOM
Type
CUSTOM
Details
were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a light brown oil
CUSTOM
Type
CUSTOM
Details
Column chromatography on silica gel gave the two products
CUSTOM
Type
CUSTOM
Details
as separate fractions with 1-(3biphenylyl)imidazo[4,5-b]pyridine being the more polar one
CUSTOM
Type
CUSTOM
Details
This product was precipitated as the oxalate

Outcomes

Product
Name
Type
Smiles
C1(=CC(=CC=C1)N1C=NC=2C1=NC=CC2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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